5-(Azidomethyl)-3-methyl-1,2-oxazole
Description
Structure
3D Structure
Properties
Molecular Formula |
C5H6N4O |
|---|---|
Molecular Weight |
138.13 g/mol |
IUPAC Name |
5-(azidomethyl)-3-methyl-1,2-oxazole |
InChI |
InChI=1S/C5H6N4O/c1-4-2-5(10-8-4)3-7-9-6/h2H,3H2,1H3 |
InChI Key |
USSCVZMTQCJABU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NOC(=C1)CN=[N+]=[N-] |
Origin of Product |
United States |
Chemical Reactivity and Transformation Chemistry of 5 Azidomethyl 3 Methyl 1,2 Oxazole
Reactivity Profile of the 1,2-Oxazole Heterocyclic Core
The 1,2-oxazole, or isoxazole (B147169), ring is a five-membered aromatic heterocycle containing one nitrogen and one oxygen atom in adjacent positions. nih.gov This ring system is generally stable and less aromatic than analogous sulfur-containing heterocycles like thiazole (B1198619). wikipedia.org Its reactivity is influenced by the electronegativity of the heteroatoms and the substitution pattern on the ring. numberanalytics.com
The reactivity of the 1,2-oxazole core in 5-(azidomethyl)-3-methyl-1,2-oxazole is characterized by several key features:
Basicity: The nitrogen atom imparts weak basicity to the ring system. The conjugate acid of the parent oxazole (B20620) has a pKa of 0.8, making it significantly less basic than imidazole. wikipedia.org
Electrophilic Aromatic Substitution: Such reactions are generally difficult on the oxazole ring unless it is activated by electron-donating groups. When they do occur, substitution typically happens at the C4 position, which possesses the highest electron density. The 3-methyl group on the target compound is a weak electron-donating group, which may slightly facilitate electrophilic attack compared to an unsubstituted ring.
Nucleophilic Aromatic Substitution: This type of reaction is favored at the C3 and C5 positions, especially if a good leaving group is present. However, in the specified molecule, these positions are already substituted.
Ring-Opening Reactions: The N-O bond in the 1,2-oxazole ring is susceptible to cleavage under certain reductive conditions, such as catalytic hydrogenation. This can be a competing reaction pathway when targeting the reduction of the azide (B81097) group, leading to a variety of products depending on the specific reagents and conditions used.
Cycloaddition Reactions: Oxazoles can participate as dienes in Diels-Alder reactions, which can be a route to synthesizing other heterocyclic systems like pyridines. wikipedia.org
Transformations Involving the Azidomethyl Moiety
The azidomethyl group (-CH₂N₃) is the primary center of reactivity in this compound, serving as a versatile functional handle for a wide array of chemical transformations. Organic azides are highly energetic and can participate in numerous reactions, making them valuable intermediates in organic synthesis. mdpi.com
The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a cornerstone of "click chemistry," providing a highly efficient and reliable method for forming 1,2,3-triazole rings. rsc.orgnih.gov When this compound reacts with a terminal alkyne in the presence of a copper(I) catalyst, it undergoes a [3+2] cycloaddition.
A defining feature of CuAAC is its exceptional regioselectivity. The reaction exclusively yields the 1,4-disubstituted 1,2,3-triazole isomer. nih.govnih.gov This is in stark contrast to the uncatalyzed thermal Huisgen cycloaddition, which typically produces a mixture of 1,4- and 1,5-regioisomers at elevated temperatures. nih.govnih.gov The mechanism of CuAAC is understood to proceed through the formation of a copper acetylide intermediate, which then reacts with the azide in a stepwise, polar mechanism. nih.govrsc.org This catalytic cycle dramatically lowers the activation energy compared to the thermal reaction, allowing it to proceed rapidly under mild conditions, often at room temperature and in aqueous systems. nih.gov
| Feature | Cu(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Thermal Huisgen Cycloaddition |
|---|---|---|
| Catalyst | Copper(I) source (e.g., CuI, CuSO₄/sodium ascorbate) | None |
| Regioselectivity | Exclusively 1,4-disubstituted triazole | Mixture of 1,4- and 1,5-disubstituted triazoles |
| Reaction Conditions | Mild (often room temperature) | Elevated temperatures (heating required) |
| Reaction Rate | Very fast (up to 10⁷ times faster than thermal) nih.gov | Slow |
| Scope | Broad, tolerant of many functional groups | Less tolerant of sensitive functional groups due to heat |
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) is a powerful, metal-free alternative to CuAAC. This reaction is particularly valuable in biological contexts where the potential toxicity of a copper catalyst is a concern. magtech.com.cnthermofisher.com The driving force for SPAAC is the high ring strain of a cyclic alkyne, such as a cyclooctyne (B158145) derivative (e.g., DIBO, DBCO). magtech.com.cnuu.nl This strain is released upon the [3+2] cycloaddition with an azide, leading to the formation of a stable triazole product without the need for any catalyst.
The reaction kinetics of SPAAC are highly dependent on the structure of the strained alkyne. nih.gov For the azide component, studies have shown that the reactivity of azidomethyl groups, such as the one present in this compound, is favorable. Research comparing para-azidomethyl-L-phenylalanine (pAMF) with para-azido-L-phenylalanine (pAzF) found that the azidomethyl compound reacted significantly faster in SPAAC reactions. researchgate.net The methylene (B1212753) spacer effectively insulates the azide from the electronic effects of the aromatic ring, enhancing its reactivity. researchgate.net
| Strained Alkyne Example | Abbreviation | Key Feature |
|---|---|---|
| Dibenzocyclooctynol | DIBO | Reacts exceptionally fast with azides. uu.nl |
| Dibenzocyclooctyne-PEG | DBCO-PEG | Commonly used for bioconjugation due to its high reactivity and solubility. researchgate.net |
| Biarylazacyclooctynone | BARAC | Exhibits exceptional reaction kinetics for live-cell imaging. |
| Difluorinated Cyclooctyne | DIFO | Electron-withdrawing fluorine groups dramatically increase the reaction rate. nih.gov |
The Staudinger reaction provides a non-reductive pathway for the transformation of azides. It involves the reaction of the azidomethyl group with a phosphine (B1218219), typically triphenylphosphine (B44618), to form an iminophosphorane intermediate, also known as an aza-ylide. wikipedia.orgsigmaaldrich.com This intermediate is a versatile branching point for several useful synthetic operations.
Staudinger Reduction: In the presence of water, the iminophosphorane intermediate is readily hydrolyzed to yield a primary amine (5-(aminomethyl)-3-methyl-1,2-oxazole) and a phosphine oxide byproduct (e.g., triphenylphosphine oxide). wikipedia.orgorganicchemistrytutor.com This two-step process is a very mild method for converting an azide to an amine and is compatible with many functional groups that might be sensitive to standard reductive conditions. organicchemistrytutor.com
Aza-Wittig Reaction: The iminophosphorane can react with carbonyl compounds (aldehydes or ketones) in an aza-Wittig reaction to form an imine. mdpi.comchem-station.com This reaction is a powerful tool for carbon-nitrogen double bond formation.
Staudinger Ligation: This is a highly significant derivatization used extensively in chemical biology for bioconjugation. thermofisher.com In this reaction, the phosphine reagent is engineered to contain an intramolecular electrophilic trap (often a methyl ester). After the initial formation of the aza-ylide, the electrophile traps the nitrogen nucleophile, leading to a cyclization and rearrangement that ultimately forms a stable amide bond. sigmaaldrich.comchem-station.com
| Reaction Pathway | Reactant for Iminophosphorane | Final Product |
|---|---|---|
| Staudinger Reduction | Water (H₂O) | Primary Amine + Phosphine Oxide |
| Aza-Wittig Reaction | Aldehyde or Ketone (R₂C=O) | Imine |
| Staudinger Ligation | Intramolecular Electrophilic Trap (e.g., Ester) | Amide |
Beyond the Staudinger reduction, the azidomethyl group can be converted to the corresponding primary aminomethyl group using classical reducing agents. masterorganicchemistry.com Common and effective methods include:
Lithium Aluminum Hydride (LiAlH₄): A powerful reducing agent that readily reduces azides to amines. masterorganicchemistry.comyoutube.com
Catalytic Hydrogenation: Using hydrogen gas (H₂) with a metal catalyst such as palladium on carbon (Pd/C) or platinum oxide (PtO₂) is another standard method. masterorganicchemistry.comchempedia.info
While effective, these methods must be chosen carefully, as they can lack the chemoselectivity of the Staudinger reduction. For example, catalytic hydrogenation can also reduce the 1,2-oxazole ring or other susceptible functional groups within a complex molecule. organicchemistrytutor.com
Once formed, the resulting 5-(aminomethyl)-3-methyl-1,2-oxazole is a primary amine and exhibits the typical reactivity of this functional group. The lone pair of electrons on the nitrogen atom makes it nucleophilic and basic. It can readily participate in a variety of subsequent reactions to build more complex molecules, including:
Acylation: Reaction with acyl chlorides or anhydrides to form amides.
Alkylation: Reaction with alkyl halides to form secondary and tertiary amines. nih.gov
Sulfonylation: Reaction with sulfonyl chlorides to form sulfonamides.
Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing agent to form secondary or tertiary amines.
Organic azides are sensitive to heat and ultraviolet light. Upon thermal or photochemical activation, the azidomethyl group of this compound can decompose with the extrusion of a molecule of dinitrogen (N₂). mdpi.comnih.gov This process generates a highly reactive and electron-deficient nitrene intermediate.
The resulting nitrene can undergo several rapid, subsequent reactions, including:
C-H Insertion: The nitrene can insert into nearby carbon-hydrogen bonds, a reaction that can be used to form new heterocyclic rings if it occurs intramolecularly.
Addition to Alkenes: Nitrenes can add across double bonds to form three-membered aziridine (B145994) rings.
Rearrangement: The nitrene may undergo rearrangement to form more stable species, such as imines.
Dimerization: In the absence of other reaction partners, the nitrene can dimerize to form an azo compound.
The specific products formed depend heavily on the reaction conditions (e.g., temperature, wavelength of light, solvent, and presence of other reactive species). nih.gov This reactivity has been exploited, for example, in the use of molecules containing azidomethyl groups as crosslinking agents for polymers, where the thermally or photochemically generated nitrenes form covalent bonds between polymer chains. nih.gov
Regioselective Functionalization of the Oxazole Ring in Azidomethyl Derivatives
The oxazole ring, while aromatic, exhibits distinct reactivity patterns at its C-2, C-4, and C-5 positions due to the influence of its two heteroatoms. The nitrogen atom, being pyridine-like, deactivates the ring towards electrophilic attack and enhances its susceptibility to nucleophilic attack, particularly at the C-2 position. oxfordsciencetrove.com The acidity of the ring protons follows the order C-2 > C-5 > C-4, a critical factor in deprotonative metalation strategies for functionalization. tandfonline.com
Direct Arylation at C-2 and C-5 Positions Using Catalytic Systems
Direct C-H arylation has emerged as a powerful and atom-economical alternative to traditional cross-coupling reactions, avoiding the need for pre-functionalized organometallic reagents. beilstein-journals.org For the oxazole core, arylation can be selectively directed to either the C-2 or C-5 position by carefully tuning the catalytic system, including the metal, ligands, base, and solvent. acs.orgnih.gov
Palladium-catalyzed systems are predominantly used for the direct arylation of oxazoles. researchgate.net Groundbreaking work demonstrated that high regioselectivity for either C-5 or C-2 arylation is achievable with a wide range of aryl bromides, chlorides, and triflates. acs.orgnih.gov The choice of solvent and phosphine ligand is crucial in directing the selectivity. C-5 arylation is generally favored in polar solvents like N,N-dimethylformamide (DMF) with specific phosphine ligands, whereas C-2 arylation is preferred in non-polar solvents such as toluene (B28343) with other ligands. acs.orgnih.gov This represents the first general method for the C-5 selective arylation of an unsubstituted oxazole. acs.org
Copper-catalyzed direct arylation, often with aryl iodides, also provides a viable route, typically showing a preference for the C-2 position. beilstein-journals.org The combination of Pd(0) and Cu(I) catalysis has also been explored. beilstein-journals.org The mechanism for C-5 selectivity under certain palladium-catalyzed conditions is proposed to proceed through a concerted metalation-deprotonation (CMD) pathway. beilstein-journals.org
The table below summarizes the conditions influencing the regioselectivity of direct arylation on the oxazole ring.
| Position | Catalyst System | Solvent | Key Factors |
| C-5 | Palladium / Phosphine Ligands (e.g., CataCXium® A) | Polar (e.g., DMF) | Favored in polar solvents; ligand choice is critical. acs.orgnih.gov |
| C-2 | Palladium / Phosphine Ligands (e.g., RuPhos) | Non-polar (e.g., Toluene) | Favored in non-polar solvents. acs.orgnih.gov |
| C-2 | Copper(I) Iodide | Not specified | General preference for C-2 arylation with aryl iodides. beilstein-journals.org |
| C-2 | Palladium(II) Acetate / No Ligand | Not specified | Phosphine-free systems can selectively yield C-2 arylated products. researchgate.net |
Electrophilic Aromatic Substitution Patterns on the Oxazole Ring
The oxazole ring is generally considered electron-deficient and is deactivated towards electrophilic aromatic substitution due to the electronegativity of the pyridine-like nitrogen atom. oxfordsciencetrove.comchempedia.info Consequently, these reactions are often difficult and require harsh conditions or the presence of activating, electron-donating groups on the ring. tandfonline.compharmaguideline.com
When electrophilic substitution does occur, it preferentially takes place at the C-5 position, which is the most electron-rich carbon atom in the ring. tandfonline.comchempedia.infokomorowski.edu.pl If the C-5 position is blocked, substitution can sometimes be directed to the C-4 position. komorowski.edu.pl The C-2 position is the most electron-deficient and is not susceptible to electrophilic attack. komorowski.edu.pl Computational studies of Fukui functions, which predict reactivity sites, support the observation that the C-5 position is the preferred site for electrophilic attack in oxazole. komorowski.edu.pl Reactions such as bromination are known to occur, but with more difficulty than in more reactive heterocycles like thiazole or imidazole. komorowski.edu.pl
Reactivity Order for Electrophilic Substitution: C-5 > C-4 >> C-2. tandfonline.com
Nucleophilic Aromatic Substitution with Leaving Groups at C-2
Nucleophilic aromatic substitution on the oxazole ring is uncommon but can be achieved when a suitable leaving group is present at an activated position. tandfonline.comthepharmajournal.com The C-2 position is the most electron-deficient carbon in the oxazole ring and is therefore the primary site for nucleophilic attack. chempedia.infopharmaguideline.comkomorowski.edu.pl
The presence of a good leaving group, such as a halogen, at the C-2 position facilitates substitution by a nucleophile. pharmaguideline.com This reactivity is analogous to that of 2-halopyridines. The substitution of halogens on the oxazole ring follows a reactivity order of C-2 >> C-4 > C-5. tandfonline.com However, in many instances, nucleophilic attack on the oxazole ring, especially in the absence of a good leaving group, can lead to ring cleavage rather than direct substitution. pharmaguideline.com For example, the conversion of oxazoles to imidazoles in the presence of ammonia (B1221849) is a well-known reaction that proceeds via ring opening. pharmaguideline.com
Diels–Alder Reactions with Oxazole as a Diene
The oxazole ring can function as a diene in [4+2] cycloaddition reactions, a transformation that is particularly valuable for the synthesis of substituted pyridines. wikipedia.orgresearchgate.netacs.org The reaction typically proceeds via an inverse-electron-demand Diels-Alder (IEDDA) mechanism, where the electron-deficient oxazole diene reacts with an electron-rich dienophile. acs.orgacs.org The initial cycloadduct is often unstable and readily undergoes a retro-Diels-Alder reaction, losing a molecule (e.g., water or an alcohol from the oxygen bridge) to aromatize into a pyridine (B92270) ring. researchgate.netacs.org
Due to the inherent electron-deficient nature of the oxazole ring, activating the system is often necessary to facilitate the cycloaddition. acs.orgacs.org This can be achieved in several ways:
Lewis or Brønsted Acid Catalysis: Addition of an acid to the oxazole nitrogen atom lowers the LUMO energy of the diene, making it more reactive towards the dienophile and stabilizing the transition state. acs.orgnih.govacs.org
N-Alkylation: The formation of an oxazolium salt also enhances the diene's reactivity in IEDDA reactions. acs.orgnih.gov
Electron-Donating Substituents: Conversely, for a normal-electron-demand Diels-Alder reaction, the oxazole can be substituted with electron-donating groups (e.g., alkoxy, amino) to raise its HOMO energy, allowing it to react with electron-poor dienophiles. clockss.org
This methodology has been famously applied in the synthesis of Vitamin B6 and its analogs. researchgate.netacs.org The reaction of this compound with various dienophiles would be expected to produce highly substituted pyridine derivatives, with the azidomethyl group at the 3-position and the methyl group at the 5-position of the resulting pyridine ring.
This compound as a Precursor to Other Heterocycles (e.g., Triazoles, Pyrazines)
The functional groups present in this compound make it a versatile building block for the synthesis of other heterocyclic systems.
The azidomethyl group (-CH₂N₃) is a prime functional handle for "click chemistry," specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). nih.gov This highly efficient and regioselective 1,3-dipolar cycloaddition reaction joins the azide with a terminal or internal alkyne to form a stable 1,2,3-triazole ring. scielo.brnih.govresearchgate.net This reaction is known for its reliability, selectivity, and biocompatibility. nih.gov By reacting this compound with a variety of substituted alkynes, a library of 1,4-disubstituted 1,2,3-triazole derivatives linked to the oxazole core can be readily synthesized. This provides a modular approach to complex molecules where the triazole acts as a robust linker. nih.govresearchgate.net
The conversion of the oxazole ring itself into a pyrazine (B50134) is also a potential transformation, though it would require more forcing conditions likely involving ring-opening and re-closure. One established route to tetrasubstituted pyrazines involves the decarboxylative transamination of α-amino acids in the presence of benzoins, a reaction that can also produce oxazoles as byproducts. rdd.edu.iq A more direct synthetic pathway to pyrazines from oxazoles is not straightforward, but methods for pyrazine synthesis often involve the condensation of 1,2-dicarbonyl compounds with 1,2-diamines or the dehydrogenative self-coupling of 2-amino alcohols. nih.gov A hypothetical conversion of this compound to a pyrazine derivative would necessitate cleavage of the oxazole C-O and C-N bonds and incorporation of an additional nitrogen atom into the ring structure.
Applications in Organic Synthesis and Functional Materials Science
Role as a Building Block in the Construction of Diverse Molecular Libraries
The structural attributes of 5-(azidomethyl)-3-methyl-1,2-oxazole make it an ideal building block for combinatorial chemistry and the generation of diverse molecular libraries. nih.gov The oxazole (B20620) core acts as a stable scaffold that can be systematically functionalized. The azide (B81097) group is particularly amenable to high-throughput synthesis methodologies due to its reliable reactivity in 1,3-dipolar cycloaddition reactions. nih.gov
Researchers utilize this compound to create large collections of molecules with varied substituents. By reacting the azide moiety with a wide array of terminal alkynes, a library of 1,2,3-triazole-linked oxazole derivatives can be rapidly assembled. This approach is highly efficient for drug discovery, allowing for the screening of numerous compounds to identify potential therapeutic agents. nih.govnih.gov For instance, the synthesis of novel amino acid-like building blocks incorporating the 1,2-oxazole structure has been developed for generating DNA-encoded chemical libraries, highlighting the compound's utility in creating vast and diverse molecular collections. nih.gov
The solid-phase synthesis of 5-substituted oxazoles further exemplifies this role. In this technique, an oxazole scaffold, often derived from a precursor like 5-(hydroxymethyl)oxazole which can be converted to the azido (B1232118) derivative, is anchored to a solid support. nih.gov This allows for sequential reactions to be carried out, with easy purification at each step, facilitating the rapid diversification of the core structure into libraries of ethers, thioethers, and amides. nih.gov
Table 1: Examples of Molecular Scaffolds Derived from Oxazole Building Blocks
| Scaffold Type | Synthetic Strategy | Potential Application Area |
|---|---|---|
| 1,2,3-Triazole-Linked Oxazoles | Azide-Alkyne Cycloaddition | Drug Discovery, Chemical Biology |
| Aryl Ethers/Thioethers | Solid-Phase Synthesis (Mitsunobu/Displacement) | Medicinal Chemistry |
| Sulfonamides/Carboxamides | Solid-Phase Synthesis (Acylation) | Medicinal Chemistry |
Synthetic Utility in Developing Advanced Organic Scaffolds
Beyond library synthesis, this compound is instrumental in the construction of complex and advanced organic scaffolds. The oxazole ring is a stable aromatic heterocycle found in many natural products with biological activity, such as the antibiotic pimprinine. beilstein-journals.orgnih.gov As a synthetic intermediate, it can participate in various chemical transformations.
The azide function is a gateway to numerous other functional groups. For example, it can be reduced to a primary amine, which can then undergo a host of reactions such as acylation, alkylation, or sulfonylation to build more complex molecular architectures. This versatility allows chemists to introduce a wide range of functionalities onto the oxazole core.
Furthermore, the 1,2,3-triazole ring formed via the click reaction is not merely a linker; it is a stable, aromatic moiety that can participate in hydrogen bonding and coordinate with metal ions. mdpi.com This property is exploited in the design of molecules that can interact with biological targets or function as ligands in catalysis. The triazole unit is also resistant to metabolic degradation, making it a favorable component in the design of new drug candidates. nih.gov
Integration into Polymeric Systems for Novel Material Properties
The application of this compound extends into materials science, particularly in the synthesis of functional polymers. The azide-alkyne click reaction provides an efficient and orthogonal method for polymer modification and synthesis. researchgate.net Polymers containing 1,2,3-triazole units in their backbone can be synthesized from monomers carrying azide and alkyne groups. mdpi.com
By incorporating this compound (or similar azido-oxazole derivatives) as a monomer or a post-polymerization modification agent, novel polymeric materials with tailored properties can be created. The oxazole and the resulting triazole rings introduce rigidity and polarity into the polymer backbone, which can influence the material's thermal stability, solubility, and mechanical properties. scispace.com
These functional polymers have potential applications in various fields. For example, poly(1,2,3-triazole)s have been investigated for use as anion-exchange membranes, in drug delivery systems, and as conducting materials. scispace.comresearchgate.net The ability to precisely control the polymer architecture through click chemistry allows for the development of advanced materials with properties designed for specific functions. mdpi.com
Table 2: Polymer Systems Incorporating Azide-Alkyne Click Chemistry
| Polymer Type | Monomer/Modification Agent | Resulting Property/Application |
|---|---|---|
| Poly(1,2,3-triazole)s | Diazide and Dialkyne Monomers | Enhanced thermal stability, potential for ion conduction |
| Functionalized Polystyrenes | Azide-functionalized polymers clicked with alkyne-oxazoles | Modified surface properties, tailored solubility |
Surface Modification Chemistry through Azide-Alkyne Click Reactions
The azide group of this compound makes it an excellent candidate for surface modification applications. The CuAAC reaction is widely used to functionalize the surfaces of various materials, including nanoparticles, polymersomes, and planar substrates. researchgate.netnih.govresearchgate.net This is because the reaction is highly specific, efficient, and can be performed under mild, often aqueous, conditions. researchgate.netresearchgate.net
To achieve surface modification, a material is first functionalized with terminal alkyne groups. Subsequently, it is exposed to this compound in the presence of a copper(I) catalyst. This results in the covalent attachment of the oxazole moiety to the surface through a stable triazole linkage. researchgate.net This strategy allows for the precise engineering of surface properties. For example, attaching specific molecules can alter the surface's hydrophilicity, biocompatibility, or ability to bind to specific targets. nih.gov
This technique is particularly valuable in the development of nanocarriers for targeted drug delivery. nih.gov By modifying the surface of liposomes or nanoparticles with ligands that can recognize specific cells, the delivery of therapeutic agents can be directed to the site of disease, improving efficacy. nih.govresearchgate.net
Development of Conjugates and Chemically Tagged Systems
The concept of "tagging" molecules with a reactive handle for subsequent conjugation is a cornerstone of chemical biology. nih.gov this compound and similar azide-containing reagents are central to this strategy. The azide group serves as a bioorthogonal "tag," meaning it does not react with biological molecules within a living system.
This allows for the specific labeling of biomolecules or small-molecule drugs. A molecule of interest can be synthesized to include an alkyne group. This alkyne-modified molecule can then be introduced into a complex biological environment and subsequently "clicked" with an azide-containing probe, such as a derivative of this compound that also carries a fluorescent dye or another reporter group. nih.gov This enables the visualization and tracking of the molecule of interest.
This native chemical tagging approach expands the range of bioactive small molecules that can be linked to macromolecules like antibodies or proteins. nih.gov This is crucial for studying the mode of action of drugs and for developing antibody-drug conjugates, where a potent drug is attached to an antibody that specifically targets cancer cells. nih.gov
Computational and Theoretical Investigations of 5 Azidomethyl 3 Methyl 1,2 Oxazole
Quantum Chemical Studies on Electronic Structure and Bonding
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and bonding characteristics of 5-(azidomethyl)-3-methyl-1,2-oxazole. nih.govirjweb.com DFT methods, such as B3LYP with a 6-311++G(d,p) basis set, are commonly used to optimize the molecular geometry and compute various electronic properties. irjweb.comscielo.org.mx
The isoxazole (B147169) ring, a five-membered heterocycle containing nitrogen and oxygen, is an electron-rich system. The distribution of electron density across the molecule is a key determinant of its reactivity. Theoretical calculations can provide a detailed map of the molecular electrostatic potential (MEP), highlighting regions susceptible to electrophilic and nucleophilic attack. For instance, in related azidomethyl-containing aromatic compounds, the terminal nitrogen atoms of the azide (B81097) group typically exhibit a high negative charge, making them nucleophilic centers. matec-conferences.orgresearchgate.net
A fundamental aspect of electronic structure analysis is the examination of the frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a critical parameter that correlates with the chemical reactivity and kinetic stability of a molecule. researchgate.net A smaller gap generally implies higher reactivity. For substituted isoxazoles, the HOMO-LUMO gap can be influenced by the nature and position of the substituents. nih.govresearchgate.net In the case of this compound, the azidomethyl group is expected to significantly influence the electronic properties.
| Calculated Property | Predicted Value | Significance |
|---|---|---|
| HOMO Energy | -7.0 to -6.5 eV | Indicates the molecule's ability to donate electrons. |
| LUMO Energy | -1.5 to -1.0 eV | Indicates the molecule's ability to accept electrons. |
| HOMO-LUMO Gap | 5.0 to 5.5 eV | Correlates with chemical reactivity and stability. |
| Dipole Moment | 3.0 to 4.0 D | Reflects the overall polarity of the molecule. |
Natural Bond Orbital (NBO) analysis is another powerful tool used to understand the bonding within the molecule, including charge delocalization and hyperconjugative interactions. These calculations can quantify the charge distribution on each atom, providing further insight into the molecule's reactivity. For example, the carbon atom of the azidomethyl group attached to the isoxazole ring would likely carry a partial positive charge, making it an electrophilic site.
Mechanistic Studies of Azidomethyl Oxazole (B20620) Reactions (e.g., Cycloadditions, Ring Expansion)
The azido (B1232118) group is well-known for its participation in a variety of chemical transformations, most notably 1,3-dipolar cycloadditions. researchgate.netacs.orgacs.org Theoretical studies can be employed to investigate the mechanisms of such reactions involving this compound. For instance, the reaction of the azido group with an alkyne to form a triazole is a classic example of a "click" reaction. organic-chemistry.org Computational modeling can determine the activation energies and transition state geometries for such cycloadditions, providing insights into the reaction kinetics and regioselectivity. researchgate.netacs.org
DFT calculations can be used to explore the potential energy surface of the reaction, identifying the most favorable reaction pathway. For example, in the cycloaddition with an unsymmetrical alkyne, calculations can predict whether the 1,4- or 1,5-disubstituted triazole isomer is the preferred product by comparing the energies of the respective transition states. acs.orgorganic-chemistry.org
Furthermore, the azido group can undergo thermal or photochemical decomposition to form a highly reactive nitrene intermediate. This nitrene can then participate in various reactions, including ring expansion of the isoxazole core. Computational studies can model the formation of the nitrene and its subsequent rearrangement pathways, elucidating the feasibility and product distribution of such transformations. The stability of the isoxazole ring and the influence of the methyl substituent would be critical factors in determining the outcome of these reactions.
| Reaction Type | Reactant | Predicted Activation Energy (kcal/mol) | Predicted Reaction Energy (kcal/mol) |
|---|---|---|---|
| [3+2] Cycloaddition | Ethyne | 15 - 20 | -30 to -25 (Exothermic) |
| Nitrene Formation | Thermal Decomposition | 30 - 40 | Endothermic |
| Ring Expansion | Nitrene Intermediate | 5 - 10 | Variable |
Conformational Analysis and Stereochemical Considerations
The flexibility of the azidomethyl group allows for different spatial arrangements, or conformations, of the molecule. Conformational analysis aims to identify the most stable conformers and the energy barriers between them. This can be achieved by systematically rotating the dihedral angles of the rotatable bonds and calculating the corresponding energy profile.
For this compound, the key rotatable bond is the C-C bond connecting the azidomethyl group to the isoxazole ring. The rotation around this bond will likely have a relatively low energy barrier, leading to multiple stable or metastable conformations. Quantum chemical calculations can predict the geometries and relative energies of these conformers. nih.gov The preferred conformation will be influenced by steric interactions between the azidomethyl group and the methyl group on the isoxazole ring, as well as any stabilizing electronic interactions.
Understanding the conformational preferences is crucial as it can affect the molecule's reactivity and its interactions with other molecules. While this compound is not chiral, the introduction of chiral centers in reactants or catalysts could lead to stereoselective reactions, the outcomes of which would be influenced by the molecule's conformational behavior.
Molecular Dynamics Simulations for Structural Insights
While quantum chemical calculations provide detailed information about static molecular structures, molecular dynamics (MD) simulations offer insights into the dynamic behavior of molecules over time. nih.gov MD simulations solve Newton's equations of motion for a system of atoms, providing a trajectory that describes how the positions and velocities of the atoms evolve.
For this compound, MD simulations could be used to study its structural dynamics in different environments, such as in various solvents or in the solid state. These simulations can reveal how the molecule flexes and vibrates at different temperatures, and how it interacts with its surroundings. This information can be particularly useful for understanding reaction dynamics and for interpreting experimental spectroscopic data. For example, MD simulations can help to understand the solvation of the molecule and how solvent molecules might influence its conformational preferences and reactivity.
In Silico Approaches for Predicting Synthetic Feasibility and Reaction Pathways
In silico methods are increasingly being used to predict the feasibility of synthetic routes and to design new reaction pathways. researchgate.netjcchems.com For a target molecule like this compound, computational tools can be employed to retrospectively analyze its structure and suggest potential starting materials and reaction steps.
Several software platforms and algorithms are available for retrosynthetic analysis. These tools can search vast databases of known chemical reactions to identify plausible synthetic routes. Furthermore, quantum chemical calculations can be used to evaluate the thermodynamics and kinetics of proposed reaction steps, helping to identify potential bottlenecks and side reactions. nih.gov
For instance, a plausible synthesis of this compound might involve the synthesis of a 5-(halomethyl)-3-methyl-1,2-oxazole intermediate, followed by nucleophilic substitution with an azide salt. Computational chemistry could be used to model this substitution reaction, predict its feasibility, and suggest optimal reaction conditions. Similarly, the synthesis of the isoxazole ring itself, often achieved through cycloaddition reactions, can be modeled and optimized using computational methods. nih.gov
Q & A
Q. What synthetic methodologies are recommended for preparing 5-(Azidomethyl)-3-methyl-1,2-oxazole?
The compound can be synthesized via a [3+2] cycloaddition reaction between a nitrile oxide precursor and an acetylene derivative. The azidomethyl group is introduced through nucleophilic substitution of a chloromethyl intermediate using sodium azide (NaN₃) in a polar aprotic solvent (e.g., DMF) at 60–80°C. Purification involves column chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallization. Reaction progress is monitored via TLC and confirmed by ¹H NMR and FT-IR (azide stretch at ~2100 cm⁻¹) .
Q. How can the molecular structure of this compound be confirmed experimentally?
Single-crystal X-ray diffraction (SCXRD) is the gold standard. Crystals are grown via slow evaporation in a solvent like dichloromethane/hexane. Data collection is performed using a Bruker Kappa APEXII CCD diffractometer (Mo-Kα radiation, λ = 0.71073 Å). Structure solution uses SHELXS-97, followed by refinement with SHELXL-97. Molecular geometry (bond lengths, angles) and displacement parameters are validated against literature values for analogous isoxazole derivatives. ORTEP-3 generates thermal ellipsoid diagrams .
Q. What spectroscopic techniques are critical for characterizing this compound?
- ¹H/¹³C NMR : Assign peaks using CDCl₃ as solvent. The isoxazole ring protons typically resonate at δ 6.5–8.0 ppm.
- FT-IR : Confirm the azide group via a strong absorption band at ~2100 cm⁻¹.
- High-Resolution Mass Spectrometry (HRMS) : Validate molecular ion ([M+H]⁺) and fragmentation patterns.
- Elemental Analysis : Ensure purity (>95%) .
Q. How should researchers handle the azidomethyl group due to its potential hazards?
The azide group is thermally sensitive and explosive under shock or high heat. Conduct reactions in a fume hood with blast shields. Use cold baths (0–5°C) during azide introduction. Avoid grinding or mechanical stress. Storage should be in inert atmospheres (argon) at –20°C .
Advanced Research Questions
Q. How can non-covalent interactions in the crystal lattice be analyzed to predict packing behavior?
Perform Hirshfeld surface analysis using CrystalExplorer to quantify intermolecular interactions (e.g., C–H⋯π, van der Waals). Compare with similar structures (e.g., 5-(3-Methoxyphenyl)-3-phenyl-1,2-oxazole) to identify centrosymmetric dimers or π-stacking motifs. Refinement parameters (R factor < 0.05) and residual electron density maps validate the model .
Q. What computational methods predict the compound’s reactivity in click chemistry applications?
Use density functional theory (DFT) with Gaussian 09 (B3LYP/6-31G* basis set) to optimize geometry and calculate frontier molecular orbitals (HOMO/LUMO). Compare computed bond lengths/angles with SCXRD data. Simulate Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) transition states to assess reaction kinetics .
Q. How does thermal stability impact storage and application in high-temperature reactions?
Conduct thermogravimetric analysis (TGA) under nitrogen (heating rate: 10°C/min) to determine decomposition onset (>150°C). Differential scanning calorimetry (DSC) identifies phase transitions. Store in amber vials with desiccants at –20°C to prevent azide degradation. Avoid prolonged exposure to light .
Q. What strategies resolve contradictions in biological activity data for isoxazole derivatives?
- Dose-Response Studies : Test across concentrations (nM–μM) to identify non-linear effects.
- Enzyme Assays : Use recombinant kinases or acetylcholinesterase to measure IC₅₀ values.
- Control Experiments : Verify purity (>98%) via HPLC and rule out solvent artifacts. Cross-reference with structurally analogous compounds (e.g., 5-phenylisoxazole) to validate trends .
Q. How can regioselectivity challenges in isoxazole functionalization be addressed?
Employ directing groups (e.g., methyl at C3) to bias electrophilic substitution. For C5 azidomethylation, use Pd-catalyzed cross-coupling with NaN₃ under Miyaura borylation conditions. Monitor regioselectivity via ¹H NMR coupling constants and NOESY .
Q. What crystallographic software tools are essential for refining complex displacement parameters?
Use SHELXL-97 for least-squares refinement against data. Apply restraints for disordered azide groups. Validate anisotropic displacement parameters (ADPs) with PLATON. Generate publication-ready CIF files using publCIF .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
